![molecular formula C17H13F3N2 B2475592 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine CAS No. 881939-19-1](/img/structure/B2475592.png)
2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine
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Overview
Description
“2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” is a chemical compound with the molecular formula C17H13F3N2 . It is a type of quinoline, a class of compounds that have been found to have pharmaceutical applications .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” consists of a quinoline core with a trifluoromethyl group at the 7-position, a phenyl group attached to the nitrogen atom, and a methyl group at the 2-position .Chemical Reactions Analysis
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals. Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” include a molecular weight of 302.294 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 352 .Scientific Research Applications
C17H13F3N2\text{C}_{17}\text{H}_{13}\text{F}_3\text{N}_2C17H13F3N2
, exhibits interesting properties and has been investigated in various fields. Here are six distinct applications:- Quinoline derivatives, including this compound, have shown promising anticancer potential. They can inhibit tumor cell growth and induce apoptosis. Researchers have explored their use as targeted therapies against specific cancer types .
- Quinoline-based molecules often exhibit anti-inflammatory properties. By modulating inflammatory pathways, they can potentially mitigate chronic inflammation associated with various diseases. Researchers have studied their effects on inflammatory markers and cytokines .
- Quinoline derivatives have a long history in antimalarial drug development. Compounds like chloroquine and hydroxychloroquine, which share structural similarities with our target compound, have been used to treat malaria. Investigating the antimalarial potential of this derivative is relevant .
- The ongoing COVID-19 pandemic has spurred interest in identifying compounds with anti-SARS-CoV-2 activity. Some quinoline derivatives have shown inhibitory effects against viral replication. Researchers have explored their potential as adjunct therapies or prophylactic agents .
- Tuberculosis (TB) remains a global health challenge. Quinoline-based compounds have been investigated for their antitubercular activity. Understanding the mechanism of action and efficacy of this compound against Mycobacterium tuberculosis is crucial for TB drug development .
Anticancer Activity
Anti-Inflammatory Effects
Antimalarial Applications
Anti-SARS-CoV-2 Activity
Antituberculosis Properties
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a phenomenon known as microsatellite instability (MSI) .
Result of Action
The result of the action of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is the inhibition of cell proliferation . In vitro studies have shown that this compound exhibits excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .
properties
IUPAC Name |
2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2/c1-11-9-15(22-13-5-3-2-4-6-13)14-8-7-12(17(18,19)20)10-16(14)21-11/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYHIQLHYZOPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine |
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